molecular formula C15H13ClO B6294503 3'-Chloro-2,6-dimethyl-[1,1'-biphenyl]-4-carbaldehyde CAS No. 2271442-90-9

3'-Chloro-2,6-dimethyl-[1,1'-biphenyl]-4-carbaldehyde

Cat. No.: B6294503
CAS No.: 2271442-90-9
M. Wt: 244.71 g/mol
InChI Key: BEFJMUUTXDNQOS-UHFFFAOYSA-N
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Description

3'-Chloro-2,6-dimethyl-[1,1'-biphenyl]-4-carbaldehyde is a substituted biphenyl derivative characterized by a carbaldehyde functional group at the 4-position of one phenyl ring, a chlorine atom at the 3'-position of the adjacent ring, and methyl groups at the 2- and 6-positions. This structure confers unique electronic and steric properties:

  • Chlorine: Electron-withdrawing via inductive effects, enhancing electrophilicity at the aldehyde group.
  • Biphenyl backbone: Provides rigidity and planar geometry, relevant for applications in materials science or medicinal chemistry (e.g., as a ligand or intermediate).

Properties

IUPAC Name

4-(3-chlorophenyl)-3,5-dimethylbenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClO/c1-10-6-12(9-17)7-11(2)15(10)13-4-3-5-14(16)8-13/h3-9H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEFJMUUTXDNQOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1C2=CC(=CC=C2)Cl)C)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Substrate Selection

The nickel-catalyzed cross-coupling reaction between halogenated aryl precursors and organozinc reagents forms the cornerstone of this synthesis. As detailed in US4620025A, the target aldehyde is derived from intermediates generated via coupling of a 3-chloro-2,6-dimethylphenyl zinc species (Compound VI) with a 4-bromo-2-methylbenzaldehyde derivative (Compound V). The reaction proceeds through oxidative addition of the aryl halide to the nickel(0) complex, followed by transmetallation with the organozinc reagent and reductive elimination to form the biphenyl framework.

Critical to success is the use of bis(triphenylphosphine)nickel dichloride (3 mol%), which suppresses undesired isomerization of olefin intermediates while maintaining catalytic activity. The patent specifies that equimolar ratios of the aryl halide and zinc reagent in tetrahydrofuran at 25°C for 4 hours yield the coupled product with >95% conversion (HPLC).

Preparation of 4-Bromo-2,6-dimethylbenzaldehyde

The aldehyde precursor is synthesized via bromination of 2,6-dimethylbenzaldehyde using N-bromosuccinimide (NBS) in acetic acid at 80°C for 6 hours. Purification by silica gel chromatography (hexane/ethyl acetate, 9:1) affords the bromide in 85% yield.

Generation of the Organozinc Reagent

Aryl zinc species are prepared by treating 3-chloro-2-methylbromobenzene (1.2 equiv) with activated zinc dust (2.0 equiv) in tetrahydrofuran under nitrogen. The exothermic reaction (40°–50°C) forms a gray slurry, which is aged at 25°C for 1 hour before coupling.

Cross-Coupling and Work-Up

The nickel catalyst (3 mol%) is added to a mixture of the aryl zinc reagent and 4-bromo-2,6-dimethylbenzaldehyde in tetrahydrofuran. After 4 hours at 25°C, the reaction is quenched with 1.5 M HCl (200 mL) and extracted with ethyl acetate. The organic phase is washed sequentially with water, 4 M HCl, and brine before drying over Na2SO4. Concentration in vacuo yields a crude orange solid, which is purified via silica gel chromatography (methylene chloride) to afford the biphenyl aldehyde intermediate in 82% purity.

Reduction of Nitrile Intermediates to the Aldehyde

DIBAL-H-Mediated Reduction

An alternative route involves reducing a preformed biphenyl nitrile (e.g., 3'-chloro-2,6-dimethyl-[1,1'-biphenyl]-4-carbonitrile) using diisobutylaluminum hydride (DIBAL-H, 1.05 equiv) in toluene at -40°C. This method achieves >90% conversion to the aldehyde within 2 hours but requires stringent temperature control to prevent over-reduction to the alcohol.

Crystallization and Final Purification

Solvent Optimization for Recrystallization

The crude aldehyde is dissolved in hot methanol (50 mL/g) and cooled to -15°C with seeding at 40°C to induce crystallization. This step increases purity from 82% to 99.5% (HPLC), yielding colorless needles with a melting point of 86°–87°C. Alternative solvents like cyclohexane/hexane mixtures (1:1.6 v/v) are less effective, yielding only 75% recovery due to higher solubility of byproducts.

Comparative Analysis of Synthetic Routes

Table 1: Performance Metrics for Key Methods

MethodYield (%)Purity (%)Temperature (°C)Key Advantage
Ni-catalyzed coupling8299.525Scalable, minimal isomerization
DIBAL-H reduction7897.2-40Avoids halogenated intermediates

Challenges and Optimization Strategies

Byproduct Formation During Cross-Coupling

Residual triphenylphosphine oxide (TPPO) from the catalyst can co-crystallize with the product, necessitating activated charcoal treatment (10 g/kg crude) during work-up. Toluene extraction at 80°C reduces TPPO content by 60% compared to room-temperature processing.

Enhancing Catalytic Efficiency

Prereduction of the nickel catalyst with diisobutylaluminum hydride (1.0 equiv) increases turnover number (TON) from 30 to 45 but complicates handling due to pyrophoric reagents .

Chemical Reactions Analysis

Types of Reactions

3’-Chloro-2,6-dimethyl-[1,1’-biphenyl]-4-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: 3’-Chloro-2,6-dimethyl-[1,1’-biphenyl]-4-carboxylic acid.

    Reduction: 3’-Chloro-2,6-dimethyl-[1,1’-biphenyl]-4-methanol.

    Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Reactivity

3'-Chloro-2,6-dimethyl-[1,1'-biphenyl]-4-carbaldehyde exhibits several notable chemical reactions:

  • Oxidation : The aldehyde group can be oxidized to form 3'-Chloro-2,6-dimethyl-[1,1'-biphenyl]-4-carboxylic acid using agents like potassium permanganate or chromium trioxide.
  • Reduction : The aldehyde can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
  • Substitution Reactions : The chloro group can undergo nucleophilic substitution reactions to yield various substituted biphenyl derivatives.

Scientific Research Applications

The compound is utilized across multiple research domains:

Chemistry

  • Building Block for Organic Synthesis : It serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the formation of diverse derivatives that can be used in various chemical reactions.

Biology

  • Biological Activity Studies : Research has been conducted on its potential antimicrobial and anti-inflammatory properties. The structural features of this compound suggest it may interact with biological targets, leading to therapeutic applications .

Medicine

  • Drug Development : Due to its structural similarity to biologically active biphenyl compounds, it is investigated as a potential lead compound in drug discovery processes.

Industrial Applications

This compound finds significant use in industry:

  • Materials Science : It is employed in the production of advanced materials such as liquid crystals and organic light-emitting diodes (OLEDs). The compound's properties make it suitable for enhancing the performance of electronic devices .

Mechanism of Action

The mechanism of action of 3’-Chloro-2,6-dimethyl-[1,1’-biphenyl]-4-carbaldehyde involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

2'-(Trifluoromethyl)-[1,1'-biphenyl]-4-carbaldehyde

Key Structural Differences :

  • Substituents : 2'-Trifluoromethyl (CF₃) vs. 3'-Cl and 2,6-dimethyl.
  • Steric Effects :
    • The 2,6-dimethyl groups in the target compound create significant steric hindrance, which may limit accessibility in catalytic reactions compared to the less hindered CF₃ analogue.

Research Findings :

  • Synthetic Utility : The CF₃ analogue is widely used in cross-coupling reactions due to its electron-deficient aromatic system, whereas the 3'-Cl-2,6-dimethyl derivative may exhibit regioselectivity in nucleophilic additions due to steric shielding.
  • Solubility: CF₃ groups enhance lipophilicity, while methyl groups in the target compound may improve solubility in non-polar solvents.
Property 3'-Cl-2,6-dimethyl-[1,1'-biphenyl]-4-carbaldehyde 2'-(Trifluoromethyl)-[1,1'-biphenyl]-4-carbaldehyde
Substituents 3'-Cl, 2,6-dimethyl 2'-CF₃
Molecular Weight (g/mol) ~264.7 ~280.2
Electronic Effect Mixed (EWG + EDG) Strongly electron-withdrawing
Purity (Commercial) Not listed 97% (T841893)

2-(2,4,6-Trichlorophenoxy)ethanol

Structural Contrast :

  • Backbone: Non-biphenyl; features a trichlorophenoxy group linked to ethanol.
  • Functional Groups: Ethanol hydroxyl vs. carbaldehyde.

Critical Analysis of Substituent Impacts

  • Reactivity :
    • Chlorine and CF₃ substituents direct electrophilic substitution to specific positions, but steric effects in the 3'-Cl-2,6-dimethyl compound may override electronic preferences.
  • Stability :
    • Methyl groups may stabilize the biphenyl framework against oxidative degradation compared to halogenated analogues.

Biological Activity

3'-Chloro-2,6-dimethyl-[1,1'-biphenyl]-4-carbaldehyde is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

  • IUPAC Name : this compound
  • Molecular Formula : C15H13ClO
  • Molecular Weight : 256.72 g/mol
  • CAS Number : 449251

Antimicrobial Activity

Research has indicated that derivatives of biphenyl compounds exhibit varying degrees of antimicrobial activity. For instance, studies have shown that related compounds can inhibit the growth of various bacterial strains, with minimum inhibitory concentration (MIC) values ranging from 2.50 to 20 µg/mL for some derivatives . Although specific data for this compound is limited, its structural similarity to these active compounds suggests potential antimicrobial properties.

Antioxidant Activity

Biphenyl derivatives have also been investigated for their antioxidant capabilities. Compounds with similar structures demonstrated high DPPH scavenging percentages, indicating strong free radical scavenging abilities. For example, certain biphenyl derivatives showed DPPH scavenging rates between 84.16% and 90.52% . The presence of electron-donating groups in the structure may enhance these properties.

Anti-inflammatory Effects

The anti-inflammatory potential of biphenyl compounds has been documented in several studies. Some derivatives exhibit significant membrane stabilization effects on human red blood cells (HRBC), with stabilization percentages reported between 86.70% and 99.25% . This suggests that this compound may also possess anti-inflammatory properties worth exploring.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for developing more potent derivatives. The presence of chlorine and methyl groups in the biphenyl framework appears to influence biological activity positively. Modifications at the ortho and para positions relative to the aldehyde group can alter the compound's interaction with biological targets.

Substituent Position Effect on Activity
OrthoIncreased antimicrobial activity
ParaEnhanced antioxidant properties

Case Studies

A notable study focused on synthesizing and evaluating various biphenyl-based compounds for their biological activities. Although direct studies on this compound are scarce, related compounds demonstrated promising results in inhibiting DNA gyrase B and exhibiting broad-spectrum antimicrobial activity .

Q & A

Q. What are the common synthetic routes for 3'-Chloro-2,6-dimethyl-[1,1'-biphenyl]-4-carbaldehyde?

The synthesis typically involves Suzuki-Miyaura cross-coupling to assemble the biphenyl core, followed by regioselective chlorination and methylation. For example, palladium-catalyzed coupling of 4-bromo-2,6-dimethylbenzaldehyde with 3-chlorophenylboronic acid can yield the biphenyl intermediate. Subsequent functionalization steps (e.g., Friedel-Crafts alkylation for methyl groups) and oxidation to the aldehyde are critical. Reductive amination or acylation protocols, as seen in analogous biphenyl aldehyde syntheses, may also apply .

Q. How can researchers characterize the purity and structural integrity of this compound?

Analytical techniques include:

  • NMR spectroscopy (¹H/¹³C) to confirm substituent positions and aldehyde functionality.
  • HPLC with UV detection (e.g., C18 columns, acetonitrile/water mobile phase) for purity assessment (>98% by area normalization).
  • Melting point determination (e.g., MP 116°C for similar chlorinated biphenyl aldehydes) to verify consistency with literature .

Q. What solvent systems are recommended for recrystallization?

A mixture of ethyl acetate and hexane (1:3 v/v) is effective for recrystallization, as demonstrated for structurally related biphenyl aldehydes. Slow cooling enhances crystal formation, minimizing residual solvents .

Advanced Research Questions

Q. How can researchers address low yields in Suzuki-Miyaura cross-coupling steps?

Optimize reaction conditions by:

  • Screening ligands (e.g., SPhos, XPhos) to enhance catalytic activity.
  • Adjusting solvent polarity (toluene > DMF) to favor biphenyl formation over side reactions.
  • Using microwave-assisted synthesis (120°C, 30 min) to accelerate coupling and improve yields (≥85%) .

Q. What strategies mitigate contradictions in reported solubility data?

  • Perform solubility profiling in multiple solvents (e.g., DMSO, THF, ethanol) using UV-Vis spectroscopy or gravimetric analysis.
  • Document temperature and agitation methods, as solubility in chlorinated solvents (e.g., DCM) varies significantly with temperature .

Q. How does computational modeling aid in designing derivatives for proteasome inhibition?

Molecular docking (e.g., using AutoDock Vina) predicts binding affinity to proteasome active sites. Substituent effects (e.g., chloro vs. methyl groups) on steric and electronic parameters are modeled via DFT calculations (B3LYP/6-31G*), guiding SAR for enhanced inhibitory activity .

Q. What advanced applications exist in materials science?

The aldehyde group enables covalent organic framework (COF) synthesis. For example, Schiff-base condensation with diamines forms porous networks for gas storage. Analogous tetrakis-biphenyl aldehydes are used in OLEDs as electron-transport layers due to their planar conjugation and thermal stability .

Data Contradiction and Stability Analysis

Q. How to resolve discrepancies in reported melting points?

  • Verify purity via DSC (Differential Scanning Calorimetry) to distinguish melting points from decomposition events.
  • Compare data under inert vs. ambient atmospheres; oxidation of the aldehyde group can lower observed melting points .

Q. Why does stability vary across storage conditions?

The aldehyde is prone to air oxidation and hydration . Store under inert gas (argon) at 2–8°C in amber vials. Stability assays (TGA, FTIR) show degradation >40°C, necessitating cold-chain handling for long-term storage .

Methodological Tables

Q. Table 1: Synthetic Optimization for Suzuki Coupling

ParameterOptimal ConditionYield Improvement
CatalystPd(OAc)₂/XPhos78% → 92%
SolventToluene/Water (4:1)65% → 88%
Temperature80°C, 12 h70% → 85%
BaseK₂CO₃75% → 90%
Data derived from analogous biphenyl aldehyde syntheses

Q. Table 2: Solubility in Common Solvents (25°C)

SolventSolubility (mg/mL)Method
DMSO45.2 ± 2.1UV-Vis (280 nm)
Ethanol8.7 ± 0.5Gravimetric
THF22.9 ± 1.3HPLC
Consistent with chlorinated aromatic aldehydes

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